Product packaging for 3-Ethynyl-1,1-difluorocyclobutane(Cat. No.:CAS No. 1698054-36-2)

3-Ethynyl-1,1-difluorocyclobutane

Cat. No.: B2582537
CAS No.: 1698054-36-2
M. Wt: 116.111
InChI Key: NEDKLPKMGRXYOK-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorinated Carbocycles in Chemical Research

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. rsc.org In medicinal chemistry, fluorination is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. nih.gov Fluorinated carbocycles, cyclic organic molecules containing one or more fluorine atoms, are particularly valuable scaffolds in drug design. nih.gov The inclusion of a gem-difluoro group (CF2) within a carbocyclic ring, such as a cyclobutane (B1203170), can impose specific conformational constraints and modulate the acidity or basicity of nearby functional groups through strong inductive effects. nih.govresearchgate.net This has led to the incorporation of gem-difluorocycloalkanes into marketed drugs and their investigation as bioisosteres for other chemical groups. researchgate.netresearchgate.net The unique properties imparted by fluorine have made fluorinated carbocycles a focus of synthetic methodology development and have established them as important building blocks in the creation of novel, functional molecules. nih.govbeilstein-journals.orgacs.org

Structural and Electronic Considerations of the Ethynyl (B1212043) and gem-Difluoro Moieties

The combination of the ethynyl and gem-difluoro groups on a cyclobutane ring gives 3-Ethynyl-1,1-difluorocyclobutane a distinct set of structural and electronic characteristics. The ethynyl group (–C≡C–H) is a linear, rigid functional group with electron-rich π-bonds. ias.ac.in This moiety is known to participate in a variety of chemical transformations and can influence the electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, which is crucial for electrical conductivity. aip.orgresearchgate.net Theoretical studies have shown that the ethynyl group can enhance planarity and delocalization in conjugated systems. ias.ac.inaip.orgresearchgate.net

The gem-difluoro group (CF2) is a strong electron-withdrawing moiety due to the high electronegativity of fluorine atoms. beilstein-journals.org This group can significantly impact the local electronic environment, influencing the reactivity and stability of the molecule. researchgate.net In a cyclobutane ring, the CF2 group can also affect the ring's conformation and the physicochemical properties of the entire molecule, including its acidity, lipophilicity, and metabolic stability. nih.govresearchgate.netrsc.org The interplay between the electron-donating potential of the ethynyl π-system and the strong inductive electron-withdrawing effect of the gem-difluoro group creates a unique electronic profile for this compound, making it a compelling subject for further study.

Overview of Current Research Landscape and Underexplored Facets of this compound

The current research landscape for this compound primarily revolves around its availability as a building block for organic synthesis. Several chemical suppliers list it in their catalogs, indicating its utility in research and development. achemblock.comcymitquimica.com However, a deep dive into the scientific literature reveals a scarcity of studies focused specifically on the reactivity, applications, and detailed physicochemical properties of this particular molecule. While the individual components—fluorinated carbocycles and ethynyl groups—are well-studied, their combined influence within this specific structure remains largely unexplored. nih.govaip.orgresearchgate.net

Future research could fruitfully investigate the unique reactivity of the ethynyl group as modulated by the gem-difluoro cyclobutane ring. For example, its participation in click chemistry, Sonogashira couplings, or other metal-catalyzed reactions could lead to novel fluorinated scaffolds. Furthermore, a detailed computational and experimental analysis of its conformational preferences and electronic properties would provide valuable data for its application in medicinal chemistry and materials science. The potential for this molecule to serve as a precursor to more complex fluorinated compounds with interesting biological or material properties is a significant and underexplored facet of its chemistry.

Data for this compound

PropertyValueSource
CAS Number 1264441-39-9 (Note: Some databases show 1698054-36-2) achemblock.com
Molecular Formula C6H6F2 achemblock.com
Molecular Weight 116.11 g/mol achemblock.com
IUPAC Name This compound achemblock.com
SMILES C#CC1CC(F)(F)C1 achemblock.com
Purity Typically ≥97% achemblock.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6F2 B2582537 3-Ethynyl-1,1-difluorocyclobutane CAS No. 1698054-36-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethynyl-1,1-difluorocyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2/c1-2-5-3-6(7,8)4-5/h1,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDKLPKMGRXYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CC(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698054-36-2
Record name 3-ethynyl-1,1-difluorocyclobutane
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Synthetic Methodologies for 3 Ethynyl 1,1 Difluorocyclobutane

Strategic Approaches to the Synthesis of the 1,1-Difluorocyclobutane Core

The construction of the 1,1-difluorocyclobutane core is a foundational step in the synthesis of the target molecule. This involves the formation of the four-membered ring and the incorporation of the gem-difluoro motif.

Cyclization Reactions for Four-Membered Ring Formation

The formation of the cyclobutane (B1203170) ring, a strained four-membered carbocycle, can be achieved through various cyclization strategies. researchgate.net One of the most direct and common methods is the [2+2] photocycloaddition of two olefin units. nih.gov However, achieving heterodimerization with high chemo- and regioselectivity can be challenging. nih.gov

Alternative non-photochemical methods for cyclobutane synthesis include direct ring-closing strategies, although these are often entropically disfavored and can result in low yields. nih.gov Ketene cycloaddition is another valuable method that often provides high levels of regio- and stereoselectivity, typically yielding a cyclobutanone (B123998) product that can be further functionalized. nih.gov More recent approaches have utilized C–H functionalization logic as an unconventional strategy to construct unsymmetrical cyclobutane dimers. nih.govacs.org This method often employs a directing group, such as a carbonyl, to guide the functionalization of C-H bonds in a controlled manner. nih.govacs.org

A scalable synthesis of a cyclobutane precursor has been reported starting from the double-alkylation of the dianion of 4-methoxyphenylacetic acid with epichlorohydrin, which yields a hydroxy acid as a single diastereomer. acs.org This intermediate can then be further elaborated to the desired cyclobutane core.

Stereochemical Control in Cyclobutane Synthesis

Controlling the stereochemistry of the cyclobutane ring is crucial, especially when synthesizing derivatives with multiple substituents. In [2+2] photocycloadditions, the stereochemical outcome is largely dependent on the substrates used. nih.gov For C–H functionalization approaches, the use of a directing group allows for facially controlled installation of functionality, guided by the pre-existing stereocenter. nih.gov

The synthesis of cyclobutane hydroxy acids via a double-alkylation reaction has been shown to produce a single diastereomer, which can be rationalized by a magnesium chelate that templates the final ring-closing alkylation. acs.org Furthermore, catalytic enantioselective functionalization of cyclobutenes represents a modular strategy for creating enantioenriched cyclobutanes with multiple stereogenic centers. researchgate.net For instance, cobalt-catalyzed enantioselective coupling of alkynes and cyclobutenes can produce densely functionalized cyclobutanes with high regio- and diastereoselectivity. researchgate.net

Installation and Functionalization of the Ethynyl (B1212043) Moiety

Once the 1,1-difluorocyclobutane core is established, the next critical step is the introduction of the ethynyl group at the 3-position.

Cross-Coupling Strategies for Terminal Alkyne Introduction

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds, including the installation of terminal alkynes. The Chatani protocol, for example, allows for the direct ethynylation of aliphatic acid derivatives under palladium catalysis. acs.org This method has been successfully applied to the alkynylation of a cyclobutane substrate, demonstrating its facility in introducing an ethynyl group onto the four-membered ring. acs.org

Chemo- and Regioselective Alkynylation Methods

Achieving chemo- and regioselectivity is paramount when multiple reactive sites are present in the molecule. Visible light photocatalysis has emerged as a method for the chemo- and regioselective synthesis of alkynyl cyclobutanes. nsf.govnih.govdatapdf.com This approach can involve the intermolecular cross [2+2] cycloaddition of enynes with alkenes, sensitized by a photocatalyst like fac-Ir(ppy)₃. nsf.govnih.govdatapdf.com The reaction tolerates various functional groups and proceeds with high efficiency and selectivity. nsf.govnih.govdatapdf.com

Furthermore, the addition of organolanthanum reagents to 3,3-difluorocyclobutanone (B595554) has been shown to be a crucial strategy for the addition of carbon nucleophiles, including alkynyl groups. acs.orgnih.gov This method avoids the undesired elimination of hydrogen fluoride (B91410), which can be a problem with more basic organolithium or Grignard reagents. acs.orgnih.gov This approach provides a direct route to 1-alkynyl-3,3-difluorocyclobutanols, which can then be further functionalized. acs.orgnih.gov

Advanced Fluorination Techniques for gem-Difluoro Group Incorporation

The introduction of the gem-difluoro group is a key transformation in the synthesis of 3-ethynyl-1,1-difluorocyclobutane.

An efficient approach to synthesizing 2-substituted difluorocyclobutane building blocks involves the deoxofluorination of an O-protected 2-(hydroxymethyl)cyclobutanone (B2923102) as a key step. acs.org This method has been successfully applied on a multigram scale. acs.org

The synthesis of gem-difluorocycloalkanes can also be achieved through the deoxofluorination of the corresponding cyclic ketones. researchgate.net For the synthesis of gem-difluorocyclobutanes, a common precursor is 3,3-difluorocyclobutanone. acs.org The use of difluorocarbene is a popular method for creating gem-difluorocyclopropanes, and similar logic can be applied to the synthesis of larger rings. beilstein-journals.org For instance, difluorocarbene, generated from reagents like trimethyl(trifluoromethyl)tin (CF₃TMS), can react with appropriate precursors to form the gem-difluoro cyclobutane ring. acs.org

A rhodium-catalyzed carbofluorination of alkenes using gem-difluorinated cyclopropanes as bifunctional reagents has also been reported, providing access to gem-difluorides. chemrxiv.org While this specific methodology focuses on carbofluorination, it highlights the advancing strategies in fluorine chemistry that could be adapted for the synthesis of gem-difluorocyclobutanes.

Data Tables

Table 1: Selected Reagents and Reactions for Cyclobutane Synthesis

Reaction TypeKey Reagents/ConditionsProduct TypeReference
[2+2] PhotocycloadditionOlefins, UV lightCyclobutane nih.gov
Ketene CycloadditionKetene, OlefinCyclobutanone nih.gov
C-H FunctionalizationPd catalyst, Directing groupFunctionalized Cyclobutane nih.govacs.org
Double-AlkylationDianion of 4-methoxyphenylacetic acid, EpichlorohydrinCyclobutane hydroxy acid acs.org

Table 2: Methods for Ethynyl Group Installation

MethodKey Reagents/ConditionsSubstrateReference
Chatani ProtocolPd catalyst, Alkyne sourceCyclobutane carboxylic acid derivative acs.org
Visible Light Photocatalysisfac-Ir(ppy)₃, Enyne, AlkenesAlkynyl cyclobutane nsf.govnih.govdatapdf.com
Organolanthanum AdditionOrganolanthanum reagent, 3,3-Difluorocyclobutanone1-Alkynyl-3,3-difluorocyclobutanol acs.orgnih.gov

Table 3: Fluorination Techniques for Cyclobutane Ring

TechniqueKey Reagents/ConditionsPrecursorReference
DeoxofluorinationDeoxofluorinating agent (e.g., DAST, Deoxo-Fluor)Cyclobutanone acs.orgresearchgate.net
Difluorocarbene AdditionCF₃TMS, NaIBicyclo[1.1.0]butane acs.org

Electrophilic and Nucleophilic Fluorination Reagents and Protocols

The introduction of fluorine atoms into organic molecules is a critical step in the synthesis of fluorinated compounds like this compound. Both electrophilic and nucleophilic fluorination methods are employed, each with distinct reagents and mechanisms.

Nucleophilic Fluorination involves the use of a fluoride ion (F⁻) as the nucleophile to displace a leaving group or open a strained ring. Common nucleophilic fluorinating agents include alkali metal fluorides such as potassium fluoride (KF) and cesium fluoride (CsF), as well as hydrogen fluoride complexes like Olah's reagent (HF/pyridine). organic-chemistry.org These reagents are often cost-effective but can be highly basic. organic-chemistry.org Organic-based reagents such as diethylaminosulfur trifluoride (DAST) and its analogues are also effective but require careful handling due to their potential toxicity and volatility. organic-chemistry.org The choice of reagent and reaction conditions is crucial to avoid side reactions and ensure high yields.

Electrophilic Fluorination , conversely, utilizes a reagent that delivers an electrophilic fluorine atom ("F⁺" synthon) to a nucleophilic substrate, such as an enol or enolate. organic-chemistry.org Reagents containing a nitrogen-fluorine (N-F) bond are the most common and are generally more stable and safer to handle than older reagents like elemental fluorine. organic-chemistry.org Prominent examples include Selectfluor® (F-TEDA-BF₄), N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS). organic-chemistry.org These reagents are highly selective and are often used for late-stage fluorination in complex syntheses. alfa-chemistry.com

In the context of synthesizing this compound, a key precursor is often a cyclobutanone derivative. The gem-difluoro group at the 1-position is typically installed via the fluorination of a corresponding cyclobutanone. This transformation can be achieved using various fluorinating agents, with the choice depending on the specific substrate and desired reaction conditions.

Ring-Expansion and Contraction Methodologies for Fluorinated Cyclobutanes

The construction of the cyclobutane core is a fundamental aspect of the synthesis. While direct [2+2] cycloadditions are a common method for forming four-membered rings, ring-expansion and contraction reactions offer alternative and sometimes more efficient pathways to functionalized cyclobutanes. wikipedia.orgwikipedia.org

Ring-expansion reactions can be used to generate cyclobutanes from smaller, more readily available cyclopropane (B1198618) derivatives. For instance, the rearrangement of cyclopropylcarbinyl cations can lead to the formation of a cyclobutane ring. sigmaaldrich.com This strategy allows for the introduction of substituents and control of stereochemistry.

Ring-contraction methodologies can also be employed, starting from larger ring systems like pyrrolidines or cyclopentanones. wikipedia.orgpatsnap.com For example, the Wolff rearrangement of a cyclic α-diazoketone can lead to a ring-contracted product. patsnap.com Cationic rearrangements, such as the pinacol-type rearrangement, can also induce ring contraction. patsnap.com While less common for the direct synthesis of the this compound core, these methods are valuable tools in the broader field of cyclobutane synthesis.

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound is typically achieved through a convergent strategy, where key fragments are synthesized separately and then combined. A plausible and widely utilized pathway involves the synthesis of a key intermediate, 3,3-difluorocyclobutanone, which is then converted to the final product.

A likely synthetic route commences with the preparation of 3-oxocyclobutanecarboxylic acid. This can be synthesized through various methods, including the reaction of acetone (B3395972) and bromine to form 1,3-dibromoacetone, which then reacts with malononitrile (B47326) followed by hydrolysis and decarboxylation. google.com Another patented method involves the reaction of diisopropyl malonate with 2,2-dimethoxy-1,3-dibromopropane followed by hydrolysis and decarboxylation. patsnap.com

The resulting 3-oxocyclobutanecarboxylic acid can then be subjected to fluorination and subsequent transformations. However, a more direct approach involves the synthesis of 3,3-difluorocyclobutanone. This key intermediate can be prepared and is commercially available. nih.govachemblock.comsigmaaldrich.com

With 3,3-difluorocyclobutanone in hand, the crucial step is the introduction of the ethynyl group at the 3-position. This is accomplished through a one-carbon homologation of the ketone. Two prominent named reactions for this transformation are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.

The Corey-Fuchs reaction involves treating the ketone with a reagent generated from triphenylphosphine (B44618) and carbon tetrabromide to form a 1,1-dibromoalkene intermediate. organic-chemistry.orgalfa-chemistry.comwikipedia.org Subsequent treatment with a strong base, such as n-butyllithium, effects an elimination and metal-halogen exchange to yield the terminal alkyne. organic-chemistry.orgalfa-chemistry.com

The Seyferth-Gilbert homologation provides a one-step alternative. synarchive.com It employs a reagent like dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) or the more stable Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) in the presence of a base. organic-chemistry.orgwikipedia.orgnrochemistry.com The reaction proceeds through a vinyl diazo intermediate which, upon loss of nitrogen, forms a vinyl carbene that rearranges to the desired alkyne. wikipedia.org

Chemical Reactivity and Transformation Mechanisms of 3 Ethynyl 1,1 Difluorocyclobutane

Reactivity Profile of the Terminal Alkyne

The ethynyl (B1212043) group is a versatile functional handle, known to participate in a wide array of chemical transformations.

Cycloaddition Reactions and Their Regio/Stereoselectivity

Terminal alkynes are excellent substrates for cycloaddition reactions, such as [3+2] and [2+2] cycloadditions. For instance, in a [3+2] cycloaddition with azides (the Huisgen cycloaddition), 3-Ethynyl-1,1-difluorocyclobutane would be expected to form a triazole. The regioselectivity of such reactions, particularly in copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) variants, is typically high, leading to the 1,4- and 1,5-disubstituted triazoles, respectively. The stereoselectivity would be dictated by the specific catalyst and reaction conditions employed. However, no published studies specifically document these cycloadditions for this compound.

Functionalization via Metal-Catalyzed Transformations

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and terminal alkynes are common participants. Reactions such as the Sonogashira, Heck, and Glaser couplings would be anticipated to proceed with this compound.

Table 1: Predicted Metal-Catalyzed Reactions of this compound

Reaction NameExpected ReactantExpected Product TypeCatalyst System (Typical)
Sonogashira CouplingAryl/Vinyl HalideSubstituted AlkynePd catalyst, Cu co-catalyst, Amine base
Heck CouplingAlkeneEnynePd catalyst, Base
Glaser CouplingOxidizing Agent1,3-Diyne (Homocoupling)Cu salts, Amine

While these reactions are well-established for a vast range of terminal alkynes, specific examples detailing the performance of this compound, including yields and catalyst efficiencies, are not reported.

Hydration and Other Nucleophilic Additions to the Alkyne

The hydration of terminal alkynes, typically catalyzed by mercury or gold salts, would be expected to convert the ethynyl group of this compound into a methyl ketone, following Markovnikov's rule. Other nucleophiles, such as alcohols or thiols, could also add across the triple bond under appropriate catalytic conditions. The electronic influence of the gem-difluorocyclobutyl moiety might affect the rate and regioselectivity of these additions, but empirical data is lacking.

Chemical Behavior Influenced by the gem-Difluoro Group

The presence of two fluorine atoms on the same carbon of the cyclobutane (B1203170) ring significantly alters the electronic properties of the molecule, influencing its reactivity.

Nucleophilic Substitution Reactions Adjacent to Fluorine Centers

The strong electron-withdrawing nature of the fluorine atoms can influence nucleophilic substitution reactions at adjacent positions, although direct substitution on the cyclobutane ring is generally challenging. The presence of the gem-difluoro group is known to impact the physicochemical properties of molecules, such as pKa and lipophilicity, which can, in turn, affect reactivity. researchgate.netacs.org However, specific studies on nucleophilic substitution pathways for this compound are absent from the literature.

β-Fluorine Elimination Pathways and Ring Transformations

In systems containing gem-difluoro groups, β-elimination of fluorine is a potential reaction pathway, often leading to the formation of a fluoroalkene. cas.org In the case of this compound, such an elimination could potentially be induced under basic or metal-catalyzed conditions, possibly leading to ring-opened products or rearrangement of the cyclobutane scaffold. The strain of the four-membered ring could make such transformations more favorable compared to acyclic analogues. Nevertheless, there are no specific reports of such reactions for this compound.

Intramolecular Rearrangements and Ring-Opening Reactions of the Cyclobutane Moiety

The significant ring strain inherent in the cyclobutane structure is a primary driver for its reactivity. This strain can be alleviated through various intramolecular processes, particularly those initiated by thermal or photochemical energy.

Thermal and Photochemical Processes Inducing Cyclobutane Ring Strain Release

The formation of cyclobutane derivatives through thermal [2+2] cycloadditions is a well-established synthetic method. researchgate.netnih.gov Conversely, the cleavage of these rings can also be induced by heat or light. Thermal and photochemical conditions provide the necessary energy to overcome the activation barrier for ring-opening, leading to more stable, acyclic structures. For instance, heating cyclobutene (B1205218) derivatives can lead to the formation of corresponding 1,3-butadienes. masterorganicchemistry.comwebsite-files.com This process is a classic example of ring strain release.

Photochemical [2+2] cycloadditions are also a common method for synthesizing cyclobutane rings. acs.org The reverse reaction, photochemical ring-opening, can also occur, often proceeding through different mechanistic pathways than thermal processes. The unique structure of furanocembranoid natural product bielschowskysin, for example, has prompted investigations into both thermal and photochemical pathways for the formation and potential cleavage of its cyclobutane ring. researchgate.net While specific experimental data on the thermal and photochemical behavior of this compound is not extensively documented, the principles governing substituted cyclobutanes suggest it would be susceptible to ring-opening under appropriate energetic conditions. The presence of the gem-difluoro group can be expected to influence the regioselectivity of bond cleavage due to the electronic effects of the fluorine atoms. beilstein-journals.org

Electrocyclic Reactions and Their Mechanism

Electrocyclic reactions are a class of pericyclic reactions that involve the concerted rearrangement of π-electrons, leading to the formation or breaking of a sigma bond. wikipedia.org The ring-opening of cyclobutenes to butadienes is a canonical example of a 4π-electron electrocyclic reaction. masterorganicchemistry.com The stereochemical outcome of these reactions is dictated by the Woodward-Hoffmann rules, which depend on whether the reaction is initiated thermally or photochemically.

Under thermal conditions, 4π-electron systems undergo a conrotatory ring-opening, where the substituents at the termini of the forming double bonds rotate in the same direction. masterorganicchemistry.comwikipedia.org In contrast, photochemical activation leads to a disrotatory process, with substituents rotating in opposite directions. masterorganicchemistry.comwebsite-files.com

For a molecule like this compound, if it were to undergo a hypothetical electrocyclic ring-opening (requiring prior transformation to a cyclobutene-like intermediate), the stereochemistry of the resulting diene would be controlled by these principles. The fluorine atoms on the cyclobutane ring would likely influence the stability of the transition state and the electronic properties of the resulting open-chain product.

Table 1: Woodward-Hoffmann Rules for 4π-Electron Electrocyclic Reactions

Reaction Condition Number of π Electrons Allowed Stereochemical Pathway
Thermal 4n (e.g., 4) Conrotatory

This table summarizes the selection rules for the stereochemical outcome of 4π-electron electrocyclic reactions under thermal and photochemical conditions.

Radical and Organometallic Reactions of this compound

The ethynyl group in this compound is a key site for radical and organometallic transformations. These reactions offer powerful methods for carbon-carbon and carbon-heteroatom bond formation.

Transition Metal-Catalyzed Reaction Mechanisms

Transition metals, particularly palladium and copper, are widely used to catalyze reactions involving alkynes. nih.govbeilstein-journals.org These metals can facilitate a variety of transformations, including cross-coupling reactions, hydrogenations, and hydrometalations. The incorporation of fluorine-containing groups into organic molecules is of significant interest, and transition metal-catalyzed methods have emerged as powerful tools for this purpose. nih.govbeilstein-journals.orgrsc.org

In the context of this compound, the terminal alkyne can readily participate in reactions like the Sonogashira coupling. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. The mechanism typically involves the oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper salt), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The gem-difluoroalkene moiety, which could potentially be formed from the cyclobutane ring, is also reactive in transition metal-catalyzed processes. These reactions often proceed through β-fluoro alkylmetal intermediates that can eliminate a β-fluoride to form monofluoroalkene products. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Reactions Applicable to Alkynes

Reaction Name Catalyst/Reagents Transformation
Sonogashira Coupling Pd catalyst, Cu co-catalyst, Base R-C≡C-H + R'-X → R-C≡C-R'
Heck Reaction Pd catalyst, Base R-C≡C-H + R'-X → R-C(R')=CH-X

This table provides a summary of common transition metal-catalyzed reactions that can be applied to terminal alkynes like this compound.

Uncatalyzed and Initiated Radical Additions

The carbon-carbon triple bond of the ethynyl group is susceptible to radical addition reactions. These reactions can be initiated by radical initiators (e.g., AIBN, benzoyl peroxide) or, in some cases, occur spontaneously. The addition of a radical species (X•) to the alkyne proceeds through a chain mechanism involving initiation, propagation, and termination steps.

In the propagation step, the radical adds to one of the sp-hybridized carbons of the alkyne, generating a vinyl radical intermediate. This intermediate then abstracts an atom or group from another molecule to form the final product and regenerate the chain-carrying radical. The regioselectivity of the initial radical attack is influenced by the steric and electronic properties of the substituents on the alkyne. For this compound, the bulky and electron-withdrawing difluorocyclobutyl group would likely direct the incoming radical to the terminal carbon of the alkyne, leading to the formation of the more stable secondary vinyl radical.

Uncatalyzed additions can also occur, particularly with highly reactive radical species. The presence of the fluorine atoms in the cyclobutane ring can enhance the electrophilicity of the alkyne, potentially influencing its reactivity towards nucleophilic radicals.

3 Ethynyl 1,1 Difluorocyclobutane As a Chemical Building Block and Scaffold

Precursor for Complex Fluorinated Organic Molecules

The presence of both an ethynyl (B1212043) group and a gem-difluorocyclobutane moiety makes 3-ethynyl-1,1-difluorocyclobutane a highly versatile precursor for a wide array of complex fluorinated organic molecules. These functional groups provide orthogonal handles for a variety of chemical transformations, allowing for the systematic and controlled construction of intricate molecular frameworks.

The terminal alkyne of this compound is a key functional group for participating in various cycloaddition reactions, a powerful strategy for the synthesis of cyclic and heterocyclic systems. For instance, it can readily undergo [3+2] cycloadditions with azides (Azide-Alkyne Cycloaddition) to form triazoles, or with nitrones to yield isoxazolines. These reactions are often characterized by high regioselectivity and efficiency.

Furthermore, the strained cyclobutane (B1203170) ring can participate in or influence ring-expansion or rearrangement reactions, providing access to larger carbocyclic or heterocyclic systems. The presence of the gem-difluoro group can significantly impact the reactivity and stability of these newly formed rings. The synthesis of complex polycyclic scaffolds can be achieved through intramolecular [2+2] cycloadditions, a strategy that has been successfully employed to create intricate molecular architectures from simpler precursors. acs.org

Reaction Type Reactant Resulting Heterocycle/Polycycle
[3+2] CycloadditionOrganic Azide1,2,3-Triazole
[3+2] CycloadditionNitroneIsoxazoline
[2+2] CycloadditionAlkene/AlkyneFused or Spirocyclic Cyclobutene (B1205218)/Cyclobutadiene
Diels-Alder ReactionDieneCyclohexadiene derivative

This table presents plausible cycloaddition reactions based on the reactivity of the ethynyl group.

The concept of modular synthesis, where complex molecules are assembled from smaller, well-defined building blocks, is central to modern drug discovery and materials science. This compound is an exemplary modular building block. The alkyne functionality allows for its facile incorporation into larger molecules via established cross-coupling reactions such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings. This modularity enables the systematic variation of molecular structure to fine-tune biological activity or material properties. The use of strained azacyclic alkynes in transition-metal-catalyzed annulations has demonstrated the power of such building blocks in the concise synthesis of natural products. chemrxiv.org

Contributions to Chemical Probe Design and Scaffold Generation for Research Applications

A chemical probe is a small molecule used to study and manipulate biological systems. The design of effective chemical probes requires a careful balance of reactivity, selectivity, and biocompatibility. The unique structural motifs of this compound make it an attractive scaffold for the development of novel chemical probes.

Theoretical and Computational Investigations of 3 Ethynyl 1,1 Difluorocyclobutane

Electronic Structure and Bonding Analysis

The introduction of two fluorine atoms at the C1 position of the cyclobutane (B1203170) ring significantly alters the electronic landscape of the molecule. The high electronegativity of fluorine leads to a substantial polarization of the C-F bonds, creating a region of high electron density around the fluorine atoms and a corresponding electron deficiency on the adjacent carbon atom. This inductive effect propagates through the sigma framework of the cyclobutane ring, influencing the charge distribution on the other ring carbons.

Computational studies using methods like Density Functional Theory (DFT) can map this electron density distribution. Such analyses typically reveal a significant dipole moment for the molecule, with the negative pole oriented towards the difluorinated carbon. This polarization is a key determinant of the molecule's intermolecular interactions and its reactivity towards electrophilic and nucleophilic reagents. The presence of the electron-withdrawing fluorine atoms can also influence the acidity of the ethynyl (B1212043) proton.

Cyclobutane itself is not planar but adopts a puckered or "butterfly" conformation to alleviate torsional strain between adjacent methylene (B1212753) groups. ic.ac.uklibretexts.org The energy difference between planar and puckered conformations in many cyclobutane derivatives is often small, typically less than 1 kcal/mol. ic.ac.uk The substitution pattern on the ring plays a crucial role in determining the preferred conformation and the dynamics of ring puckering. acs.org

For 3-ethynyl-1,1-difluorocyclobutane, computational modeling is essential to determine the most stable conformation. The puckered conformation of the cyclobutane ring can exist in two forms, with the substituents occupying either axial or equatorial-like positions. The interplay between the steric bulk of the ethynyl group and the gem-difluoro substituents, as well as electrostatic interactions, will dictate the equilibrium geometry. It is expected that the molecule undergoes rapid interconversion between these puckered conformations. In some substituted cyclobutanes, a planar arrangement can be favored in the solid state, while a puckered conformation is adopted in solution. ic.ac.uk

Table 1: Comparison of Puckered and Planar Cyclobutane Conformations

PropertyPuckered ConformationPlanar Conformation
Torsional Strain Reduced due to staggering of substituentsHigh due to eclipsed substituents
Angle Strain Slightly increased from 90°C-C-C bond angles are 90°
Interconversion Rapid ring-puckeringN/A

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical calculations are powerful tools for elucidating the detailed mechanisms of chemical reactions involving this compound. These studies can provide a level of detail that is often inaccessible through experimental methods alone.

By mapping the potential energy surface (PES) for a given reaction, chemists can identify the most likely pathways from reactants to products. This involves calculating the energy of the system for a wide range of molecular geometries. For reactions involving this compound, key transformations could include additions to the ethynyl group or reactions involving the opening of the strained cyclobutane ring. The PES would reveal the presence of intermediates and transition states, providing a complete energetic profile of the reaction. For instance, in the study of the F3 system, a global adiabatic potential energy surface was constructed using high-level ab initio methods to understand the reaction mechanism. nih.gov

A critical aspect of understanding reaction mechanisms is the characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. rsc.org Quantum chemical calculations can precisely locate the geometry of the transition state and determine its vibrational frequencies, confirming it is a true TS (having one imaginary frequency).

Once the transition state is located, the activation energy (the energy difference between the reactants and the transition state) can be calculated. This value is crucial for predicting the rate of a reaction. For example, in the study of the F− + CH3I reaction, a transition state for a double inversion mechanism was identified, though further analysis showed it was connected to a proton transfer pathway. rsc.org Similarly, for the F3 system, the reaction barrier was calculated to be at least 0.894 eV. nih.gov

Table 2: Hypothetical Activation Energies for Reactions of this compound

Reaction TypeReactant(s)Product(s)Calculated Activation Energy (kcal/mol)
Electrophilic Addition to AlkyneThis compound + HBr3-(1-Bromoethenyl)-1,1-difluorocyclobutaneValue would be determined by calculation
Ring OpeningThis compoundOpen-chain isomerValue would be determined by calculation

Role of Cyclobutane Ring Strain in Modulating Reactivity

The cyclobutane ring possesses significant ring strain, a combination of angle strain (deviation from the ideal tetrahedral angle of 109.5°) and torsional strain (eclipsing interactions between substituents). libretexts.orgmasterorganicchemistry.com The total ring strain in cyclobutane is approximately 26 kcal/mol. masterorganicchemistry.com This inherent strain makes the ring susceptible to opening reactions, as breaking a C-C bond in the ring relieves this strain. libretexts.org

The presence of the gem-difluoro and ethynyl substituents on the cyclobutane ring in this compound can further modulate this reactivity. Density functional theory calculations have shown that fluorine substitution can have a modest effect on the strain of the cyclobutane ring. nih.gov However, the relief of ring strain is a significant thermodynamic driving force for reactions that involve C-C bond cleavage within the ring. nih.gov For example, the activation of C-C σ-bonds in strained rings at metal centers is more facile for more strained rings. nih.gov Therefore, the inherent strain in the this compound ring system is a critical factor to consider when predicting its chemical behavior, particularly in reactions that could lead to ring-opening products. The reactivity of cyclobutanes is generally higher than that of their acyclic counterparts or less strained cycloalkanes like cyclohexane. quora.com

Spectroscopic Property Prediction and Validation for Mechanistic Insights

The prediction of spectroscopic data through computational methods, primarily Density Functional Theory (DFT), has become a standard practice in chemical analysis. These theoretical calculations provide a baseline for interpreting complex experimental spectra and can often predict spectroscopic features with remarkable accuracy. For this compound, the comparison between predicted and experimental spectroscopic parameters is crucial for a comprehensive understanding of its structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of NMR chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, are instrumental in assigning the complex spectra of fluorinated organic molecules. d-nb.infomdpi.com By predicting the ¹H, ¹³C, and ¹⁹F NMR chemical shifts, chemists can corroborate the assignments made from experimental spectra and gain confidence in the determined structure.

For this compound, the predicted chemical shifts would be compared against experimentally obtained values. Discrepancies between the calculated and observed shifts can point to specific conformational isomers or solvent effects that were not accounted for in the theoretical model. mdpi.com The accuracy of these predictions is often high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C, providing a reliable tool for structural elucidation. d-nb.info

Vibrational (Infrared) Spectroscopy:

Computational methods are also employed to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. researchgate.netscirp.org By calculating the harmonic vibrational frequencies using DFT, a theoretical IR spectrum can be generated. This predicted spectrum is then compared with the experimental FT-IR spectrum.

The vibrational modes associated with specific functional groups in this compound, such as the C≡C stretch of the ethynyl group, the C-F stretches of the difluorocyclobutane ring, and the various C-H bending and stretching modes, can be assigned with greater certainty by referencing the computed vibrational analysis. scirp.org The agreement between the predicted and experimental frequencies serves as a strong validation of the molecule's computed equilibrium geometry. researchgate.net

Rotational (Microwave) Spectroscopy:

In the gas phase, high-resolution microwave spectroscopy can provide exceptionally precise information about the rotational constants and dipole moment of a molecule. These experimental values are exquisitely sensitive to the molecular geometry. Theoretical calculations can predict these parameters with high accuracy, and their comparison with experimental data is a stringent test of the computational model. For fluorinated cyclobutane derivatives, this comparison is vital for determining the puckering of the four-membered ring and the conformational orientation of the substituents.

The following table illustrates the kind of data that would be generated and compared in such a study, though specific experimental and fully validated computational data for this compound are not available in the public domain. The values presented are hypothetical and based on typical results from studies of similar molecules.

Interactive Data Table: Predicted vs. Experimental Spectroscopic Data for this compound (Hypothetical Data)

Spectroscopic ParameterPredicted Value (DFT/B3LYP/6-311++G(d,p))Experimental Value
¹H NMR Chemical Shift (ppm)
H (Ethynyl)2.152.10
H (Cyclobutane, CH)3.103.05
H (Cyclobutane, CH₂)2.50 - 2.702.45 - 2.65
¹³C NMR Chemical Shift (ppm)
C (Ethynyl, C≡C)85.084.5
C (Ethynyl, ≡CH)70.069.8
C (Cyclobutane, CF₂)115.0114.7
C (Cyclobutane, CH)35.034.6
C (Cyclobutane, CH₂)30.029.8
IR Vibrational Frequencies (cm⁻¹)
ν(C≡C)21202115
ν(C-F)1100, 11501095, 1145
ν(C-H, sp)33003295
Rotational Constants (GHz)
A4.5674.562
B2.1342.131
C1.8761.874
Dipole Moment (Debye)
μ2.52.4

Mechanistic insights derived from these validated computational models can include the determination of the most stable conformer of the cyclobutane ring (puckered vs. planar), the influence of the fluorine atoms on the electronic distribution and reactivity of the ethynyl group, and the nature of intramolecular interactions. For instance, computational studies on related fluorinated compounds have provided insights into the forces governing their conformational preferences. researchgate.net The synthesis of complex cyclobutane-fused structures can also be guided by mechanistic understanding derived from computational studies. acs.org Ultimately, the iterative process of prediction, experimental validation, and refinement of theoretical models is fundamental to advancing our knowledge of complex chemical systems like this compound.

Advanced Spectroscopic and Mechanistic Elucidation Studies of 3 Ethynyl 1,1 Difluorocyclobutane and Its Derivatives

X-ray Crystallography for Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state. For derivatives of 3-ethynyl-1,1-difluorocyclobutane, this technique would provide precise measurements of bond lengths, bond angles, and the conformation of the cyclobutane (B1203170) ring.

Intermolecular interactions, such as hydrogen bonding and van der Waals forces, play a crucial role in the packing of molecules in a crystal lattice. In the case of this compound, the ethynyl (B1212043) group could participate in C-H···π interactions or act as a weak hydrogen bond donor. The fluorine atoms could also engage in weak hydrogen bonds with suitable donors.

Table 1: Representative Crystallographic Parameters for a Cyclobutane Derivative

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 10.45
b (Å) 15.23
c (Å) 12.87
β (°) 98.54
Volume (ų) 2025.1
Z 4

Note: This table is a representative example based on typical values for organic molecules and does not represent this compound itself.

High-Resolution NMR Spectroscopy for Stereochemical and Conformational Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure and conformation of molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

¹H NMR: The proton NMR spectrum would show signals for the ethynyl proton and the methylene (B1212753) (CH₂) and methine (CH) protons on the cyclobutane ring. The chemical shifts and coupling constants of the ring protons would be indicative of their stereochemical relationships and the puckering of the four-membered ring.

¹³C NMR: The carbon NMR spectrum would provide information on the chemical environment of each carbon atom. organicchemistrydata.org The carbons of the ethynyl group would appear at characteristic chemical shifts, while the fluorinated carbon (CF₂) would show a triplet due to C-F coupling. rsc.org The chemical shifts of the other ring carbons would be influenced by the strain of the cyclobutane ring and the presence of the fluorine atoms. researchgate.netmdpi.com

¹⁹F NMR: The fluorine NMR spectrum is especially valuable for fluorinated compounds. nih.gov For this compound, a single signal would be expected for the two equivalent fluorine atoms, though complex coupling patterns could arise depending on the molecular conformation and dynamics. rsc.orgnih.gov The chemical shift would be characteristic of a gem-difluoro group on a cyclobutane ring. rsc.org

Table 2: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
¹H (Ethynyl) ~2.0 - 3.0 t J(H-C-C-H) ~2-3
¹H (Ring CH) ~2.5 - 3.5 m -
¹H (Ring CH₂) ~2.0 - 3.0 m -
¹³C (C≡CH) ~80 - 90 d -
¹³C (C≡CH) ~65 - 75 s -
¹³C (CF₂) ~115 - 125 t J(C-F) ~250-280
¹³C (Ring CH) ~30 - 40 d -
¹³C (Ring CH₂) ~35 - 45 t -
¹⁹F ~ -90 to -110 m -

Note: These are predicted values based on data from analogous structures and general NMR principles. rsc.orgrsc.orgresearchgate.net

Gas-Phase Electron Diffraction and Photoelectron Spectroscopy for Molecular Geometry

Gas-phase electron diffraction (GED) is a technique used to determine the geometry of molecules in the gas phase, free from intermolecular interactions present in the solid state. umich.edursc.org This method provides precise measurements of bond lengths, bond angles, and torsional angles. nih.govnih.gov For this compound, GED would reveal the extent of ring puckering and the precise orientation of the ethynyl substituent.

Photoelectron spectroscopy (PES) provides information about the electronic structure of a molecule by measuring the kinetic energy of electrons ejected upon ionization. This data can be used to determine ionization potentials and to understand the nature of molecular orbitals. For this compound, PES could be used to study the effects of fluorination and ring strain on the electronic energy levels.

Table 3: Expected Molecular Geometry Parameters from GED

Parameter Expected Value
C-F bond length (Å) ~1.35 - 1.40
C-C (ring) bond length (Å) ~1.54 - 1.56
C≡C bond length (Å) ~1.20
C-H (ethynyl) bond length (Å) ~1.06
F-C-F bond angle (°) ~105 - 109
Ring pucker angle (°) ~10 - 30

Note: These are expected values based on typical bond lengths and angles in related molecules.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Strain Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify functional groups and to probe the vibrational modes of a molecule. scirp.org For this compound, these techniques would provide characteristic signals for the alkyne and the C-F bonds, as well as information about the strain in the cyclobutane ring.

The ethynyl group would give rise to a sharp C≡C stretching vibration around 2100-2150 cm⁻¹ and a C-H stretching vibration around 3300 cm⁻¹. The C-F stretching vibrations of the gem-difluoro group are expected to appear as strong bands in the IR spectrum, typically in the region of 1000-1200 cm⁻¹. The vibrational modes of the cyclobutane ring itself, which are sensitive to ring strain, would be observed at lower frequencies. nih.gov

Table 4: Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Ethynyl C-H Stretch 3280 - 3320
Ethynyl C≡C Stretch 2100 - 2150
Cyclobutane C-H Stretch 2850 - 3000
C-F Stretch 1000 - 1200
Cyclobutane Ring Puckering/Deformation < 1000

Note: These are general frequency ranges and can be influenced by the specific molecular environment.

Mass Spectrometry for Reaction Intermediate Detection and Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for elucidating its structure through fragmentation analysis. idc-online.com In the context of mechanistic studies, MS can be used to detect reaction intermediates and to map out reaction pathways.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be influenced by the stability of the resulting ions and neutral fragments. Common fragmentation pathways for cyclobutanes involve ring opening to form alkene radical cations. docbrown.infonih.gov The presence of fluorine atoms can also lead to characteristic fragmentation patterns, often involving the loss of HF or CF₂. nist.govnih.gov

By coupling a mass spectrometer to a reaction system, it is possible to monitor the formation of products and to identify transient intermediates, providing valuable insights into the reaction mechanism.

Table 5: Potential Fragmentation Ions in the Mass Spectrum

m/z Value Possible Fragment Structure
M⁺ [C₆H₆F₂]⁺
M - HF [C₆H₅F]⁺
M - C₂H₂ [C₄H₄F₂]⁺
M - CF₂ [C₅H₆]⁺

Note: This table lists some plausible fragmentation pathways. The actual spectrum may show a more complex pattern.

In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

In situ spectroscopic techniques, such as in situ FTIR and NMR, allow for the real-time monitoring of chemical reactions as they occur. nih.govmdpi.com This provides a dynamic view of the reaction, enabling the observation of transient intermediates, the determination of reaction kinetics, and the optimization of reaction conditions.

For reactions involving this compound, in situ FTIR could be used to follow the disappearance of the characteristic alkyne and C-F vibrational bands of the starting material and the appearance of new bands corresponding to the products. This would allow for the continuous tracking of reactant and product concentrations over time. mdpi.com In situ NMR could provide even more detailed structural information about the species present in the reaction mixture at any given moment.

These techniques are invaluable for understanding complex reaction mechanisms, identifying key intermediates, and ensuring the safety and efficiency of chemical processes. mdpi.com

Future Research Directions and Emerging Opportunities

Sustainable and Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic routes to complex molecules is a cornerstone of modern chemistry. Future research into the synthesis of 3-ethynyl-1,1-difluorocyclobutane will likely prioritize green chemistry principles to minimize waste, energy consumption, and the use of hazardous reagents.

Current strategies for constructing cyclobutane (B1203170) rings often involve [2+2] photocycloaddition reactions. baranlab.orgacs.org A key area for future development will be the use of visible-light photocatalysis for these cycloadditions, which offers a greener alternative to high-energy UV radiation. nih.gov Gold-mediated photocatalysis has also emerged as a powerful tool for [2+2] cycloadditions, providing efficient access to cyclobutane-fused chromanones under mild conditions. nih.gov Exploring such photocatalytic methods for the synthesis of the 1,1-difluorocyclobutane core of the target molecule from appropriate fluorinated alkenes would be a significant step towards sustainability.

Biocatalysis represents another promising green approach. Enzymes, such as porcine pancreatic lipase (B570770) (PPL), have been utilized for the regio- and enantioselective resolution of cyclobutane derivatives. mdpi.com The development of specific enzymes for the synthesis or functionalization of the this compound scaffold could lead to highly efficient and selective processes, reducing the need for traditional protecting groups and chiral auxiliaries.

Furthermore, microwave-assisted synthesis could accelerate key steps in the synthetic sequence. baranlab.org This technique has been shown to reduce reaction times and improve yields in the synthesis of various heterocyclic compounds and could be applied to the introduction of the ethynyl (B1212043) group or the formation of the cyclobutane ring itself. The use of non-toxic, renewable solvents and the development of catalytic, atom-economical reactions will also be crucial in establishing a truly sustainable synthesis of this compound.

Exploration of Novel Reactivity Modes and Catalytic Pathways

The combination of a strained ring and a reactive alkyne in this compound opens the door to a wide array of chemical transformations. Future research will undoubtedly focus on uncovering novel reactivity patterns and developing new catalytic pathways to exploit the unique features of this molecule.

The terminal alkyne is a versatile handle for a variety of coupling reactions. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for carbon-carbon bond formation. organic-chemistry.orgnih.govwikipedia.org Future work could explore the Sonogashira coupling of this compound with a diverse range of partners to create novel and complex molecular architectures. To enhance the green credentials of this process, copper-free Sonogashira protocols are of particular interest. nih.gov A combined gold and palladium catalytic system has also been shown to be highly efficient and selective, avoiding the formation of undesirable byproducts. organic-chemistry.org

Gold catalysts are well-known for their ability to activate alkynes towards nucleophilic attack. nih.govbeilstein-journals.orgbeilstein-journals.org Gold-catalyzed cyclization of alkynylcyclobutanes bearing appended amides has been shown to produce cyclobutane-fused dihydropyridones with high selectivity. rsc.org Investigating the gold-catalyzed reactions of this compound with various nucleophiles could lead to the discovery of new intramolecular and intermolecular transformations, providing access to novel heterocyclic systems incorporating the difluorocyclobutane motif.

The strained cyclobutane ring itself can participate in unique reactions. Silver-catalyzed ring expansion of 1-alkynyl cyclobutanols has been used to synthesize β-halogenated 2-methylenecyclopentanones. rsc.orgresearchgate.net Exploring similar ring-expansion or ring-opening reactions of this compound could provide pathways to new classes of fluorinated cyclopentane (B165970) or acyclic compounds. The gem-difluoro group is expected to influence the reactivity of the cyclobutane ring, potentially leading to unique outcomes compared to its non-fluorinated counterparts.

Integration into Advanced Functional Materials Research

The distinct properties imparted by the fluorine atoms and the reactive alkyne handle make this compound a promising building block for advanced functional materials.

Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. fluoropolymers.eu The incorporation of the 1,1-difluorocyclobutane unit into polymer backbones could lead to materials with enhanced durability and unique physical properties. The cyclobutane ring can introduce conformational rigidity into a polymer chain, which can be beneficial for controlling material properties. nih.gov

The terminal alkyne group provides a reactive site for polymerization or for post-polymerization modification. Alkyne-functionalized polymers can be cross-linked through various "click" chemistry reactions, such as the thiol-yne reaction, to form robust polymer networks. nih.gov This allows for the creation of cross-linked fluorinated polymers with tunable mechanical properties. elsevierpure.com Such materials could find applications in high-performance coatings, membranes, and elastomers. For instance, fluoropolymer coatings are used to create water- and oil-repellent surfaces. nih.gov

Furthermore, the ethynyl group can be used to attach the difluorocyclobutane motif to other functional molecules or materials. This could be leveraged in the development of novel liquid crystals, organic light-emitting diodes (OLEDs), or other electronic materials where the electronic properties of the fluorinated cyclobutane could be advantageous.

Data-Driven and Machine Learning Approaches for Derivative Design

The vast chemical space of potential derivatives of this compound presents a significant challenge for traditional, Edisonian approaches to discovery. Data-driven and machine learning (ML) methods are poised to accelerate the design and optimization of new molecules with desired properties.

Machine learning models can be trained to predict key molecular properties, such as reactivity, stability, and electronic characteristics. For instance, graph neural networks have been developed to predict ring strain energy, a critical factor in the reactivity of cyclic compounds. chemrxiv.orgcmu.edu Such models could be applied to a virtual library of this compound derivatives to identify candidates with optimal reactivity for specific applications. ML models are also being developed to predict the outcomes of chemical reactions, which could guide the synthesis of new derivatives. nih.gov

Furthermore, generative adversarial networks (GANs) and other generative models can be used for the de novo design of molecules with specific target properties. nih.gov By training these models on datasets of known fluorinated and cyclic compounds, it would be possible to generate novel derivatives of this compound with optimized characteristics for use in materials science or medicinal chemistry. For example, ML could be used to design derivatives with specific absorption and emission properties for applications in fluorescent materials.

Computational tools, including density functional theory (DFT) calculations, can provide detailed insights into the electronic structure and reaction mechanisms of these compounds. researchgate.net Integrating these computational studies with machine learning models will create a powerful workflow for the rational design of new functional molecules based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Ethynyl-1,1-difluorocyclobutane, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves cyclobutane ring formation followed by fluorination and ethynyl group introduction. For example, fluorination may employ reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride), while ethynylation could use Sonogashira coupling . Key factors include temperature control (e.g., reflux in DCE for cyclization) and catalyst selection (e.g., Pd/Cu for cross-coupling). Purification often requires column chromatography or recrystallization, with yields optimized by adjusting stoichiometry and solvent polarity .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodology :

  • NMR : 19F^{19}\text{F} NMR identifies fluorine environments (e.g., δ -110 to -120 ppm for CF2_2), while 1H^{1}\text{H} NMR resolves cyclobutane protons (δ 2.5–3.5 ppm) and ethynyl protons (δ 2.0–3.0 ppm) .
  • IR : Stretching frequencies for C≡C (~2100 cm1^{-1}) and C-F (~1150 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C6_6H5_5F2_2 requires m/z 142.042) .

Q. How do the fluorine substituents impact the compound’s physicochemical properties compared to non-fluorinated analogues?

  • Methodology : Fluorine’s electronegativity increases ring strain and thermal stability. Comparative studies using DSC (Differential Scanning Calorimetry) show higher melting points (e.g., +20–30°C vs. non-fluorinated cyclobutanes). Solubility in polar solvents (e.g., DMSO) is enhanced due to dipole interactions, validated by Hansen solubility parameters .

Advanced Research Questions

Q. What mechanistic challenges arise in studying ring-opening reactions of this compound under acidic or oxidative conditions?

  • Methodology : Mechanistic pathways (e.g., carbocation vs. radical intermediates) are probed via isotopic labeling (18O^{18}\text{O} or 2H^{2}\text{H}) and trapping experiments. For example, EPR spectroscopy detects radical intermediates during oxidation with MnO2_2, while 13C^{13}\text{C} NMR tracks carbocation rearrangements . Contradictions in product distributions (e.g., unexpected diastereomers) may stem from solvent polarity effects or competing pathways, requiring DFT calculations to map transition states .

Q. How can computational modeling (e.g., DFT) predict regioselectivity in cycloaddition reactions involving this compound?

  • Methodology : DFT (B3LYP/6-31G*) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity with dienophiles. For instance, the ethynyl group’s electron-withdrawing nature lowers LUMO energy, favoring [2+2] cycloadditions with electron-rich alkenes. Validation involves comparing computed activation energies (ΔG‡) with experimental kinetic data .

Q. What strategies resolve contradictions between experimental and computational data regarding the compound’s conformational flexibility?

  • Methodology : Variable-temperature NMR (VT-NMR) identifies ring puckering dynamics, while X-ray crystallography provides static conformations. Discrepancies arise if simulations neglect solvent effects or van der Waals interactions. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) models improve accuracy by incorporating solvation shells .

Q. How can in vitro assays evaluate the compound’s potential as a bioisostere for non-fluorinated pharmacophores?

  • Methodology : Competitive binding assays (e.g., fluorescence polarization) compare affinity for target proteins (e.g., kinases). Fluorine’s hydrophobic π-stacking is quantified via thermodynamic profiling (ΔΔG binding). Metabolic stability is assessed using liver microsomes, with LC-MS tracking fluorinated metabolites .

Q. What advanced techniques characterize its adsorption and reactivity on indoor surfaces (e.g., silica or polymers) for environmental chemistry studies?

  • Methodology : Microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) maps surface interactions. Kinetic studies under controlled humidity and temperature quantify degradation products (e.g., HF release via ion chromatography) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.